molecular formula C24H22N2O4S B2466287 methyl 4-[10-ethoxy-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate CAS No. 450386-52-4

methyl 4-[10-ethoxy-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate

Cat. No.: B2466287
CAS No.: 450386-52-4
M. Wt: 434.51
InChI Key: AHUSSJIDWJMZJW-UHFFFAOYSA-N
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Description

Methyl 4-[10-ethoxy-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate is a complex organic compound featuring a unique structure that includes a thiophene ring, an ethoxy group, and a benzoate ester

Preparation Methods

The synthesis of methyl 4-[10-ethoxy-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate involves multiple steps, typically starting with the preparation of the thiophene derivative. The synthetic route may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: This step often involves the use of ethylating agents such as ethyl iodide in the presence of a base.

    Formation of the Diazatricyclo Structure: This complex structure is typically formed through a series of cyclization reactions involving nitrogen-containing precursors.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 4-[10-ethoxy-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-[10-ethoxy-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-[10-ethoxy-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar compounds to methyl 4-[10-ethoxy-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate include other thiophene derivatives and diazatricyclo compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

methyl 4-(7-ethoxy-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-3-29-20-7-4-6-17-19-14-18(21-8-5-13-31-21)25-26(19)23(30-22(17)20)15-9-11-16(12-10-15)24(27)28-2/h4-13,19,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUSSJIDWJMZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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